Isodrin

Description

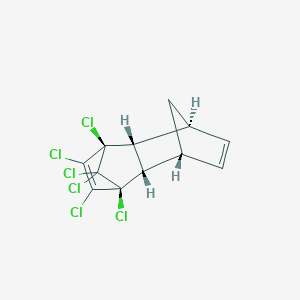

Structure

2D Structure

Propriétés

IUPAC Name |

1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl6/c13-8-9(14)11(16)7-5-2-1-4(3-5)6(7)10(8,15)12(11,17)18/h1-2,4-7H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYJBZPUGVGKQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ISODRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048104 | |

| Record name | 1,4:5,8-Dimethanonaphthalene, 1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aldrin, liquid appears as a solution in oil of aldrin, a noncombustible water-insoluble solid. Used as an insecticide. Mixed with a flammable carrier solvent., Aldrin, cast solid is a brown to white solid. If the large pieces are broken up or powdered, it is toxic by inhalation and skin absorption. It is insoluble in water and noncombustible. It is used as an insecticide., Isodrin is a solid. This material is no longer used as a pesticide. Isomer of aldrin., Colorless to dark-brown crystalline solid with a mild chemical odor. [Note: Formerly used as an insecticide.] [NIOSH], COLOURLESS CRYSTALS., Colorless to dark-brown crystalline solid with a mild chemical odor., Colorless to dark-brown crystalline solid with a mild chemical odor. [Note: Formerly used as an insecticide.] | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aldrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/349 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), 293 °F at 2 mmHg (decomposes) (EPA, 1998), 145 °C at 2 mm Hg, at 0.27kPa: 145 °C, decomposes, Decomposes | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |

| Record name | ALDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |

| Record name | ALDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/349 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |

| Record name | Aldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Approximately 150F or higher (EPA, 1998) | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

0.003 % (NIOSH, 2023), less than 1 mg/mL at 75 °F (NTP, 1992), 0.027 MG/L IN WATER AT 27 °C; > 600 G/L AT 27 °C IN ACETONE, BENZENE, XYLENE, Sol in aromatics, esters, ketones, paraffins and halogenated solvents., Sol in ethanol, ether, and acetone., Moderately sol in petroleum oils, In water, 170 mg/l @ 25 °C, Solubility in water: none, 0.003% | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | ALDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | Aldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.6 (NIOSH, 2023) - Denser than water; will sink, 1.7 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.6 at 20 °C/4 °C (solid), 1.6 g/cm³, 1.60 | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | ALDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | ALDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/349 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | Aldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

8e-05 mmHg (NIOSH, 2023), 6e-06 mmHg at 77 °F (EPA, 1998), 0.000012 [mmHg], 1.20X10-4 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.009, 0.00008 mmHg | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | Aldrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | ALDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | ALDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/349 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | Aldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless needles, Brown to white, crystalline solid, Colorless to dark brown crystalline solid ... | |

CAS No. |

309-00-2, 465-73-6, 124-96-9 | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4,10,10-Hexachloro-1,4,4a,5,8,8a-hexahydro-1,4:5,8-dimethanonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,10,10-Hexachloro-1,4,4a,5,8,8a-hexahydro-1,4,5,8-dimethanonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4:5,8-Dimethanonaphthalene, 1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aldrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/349 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

219 °F (NIOSH, 2023), 219 °F for pure product; 120 to 140 °F for technical product. (EPA, 1998), 464 to 468 °F (EPA, 1998), 104 °C, MP: 40-60 °C /TECHNICAL GRADE ALDRIN/, 104-105 °C, 219 °F | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | ISODRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | ALDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | ALDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/349 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | Aldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Isodrin: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodrin is a highly toxic organochlorine insecticide and a stereoisomer of aldrin.[1][2] Although its use has been largely discontinued (B1498344) due to its persistence in the environment and severe health impacts, its unique chemical structure and mode of action continue to be of interest to researchers in toxicology and neurobiology. This document provides an in-depth technical guide to the chemical structure, properties, and biological interactions of this compound.

Chemical Structure and Identification

This compound, with the CAS Registry Number 465-73-6, is a hexachlorinated polycyclic hydrocarbon.[3] Its rigid, cage-like structure is characterized by a hexachlorinated norbornene core.[1] This complex arrangement of atoms results in multiple chiral centers, leading to stereoisomerism.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | (1R,4S,5R,8S)-1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro-1,4:5,8-dimethanonaphthalene | [1] |

| CAS Registry Number | 465-73-6 | [3][4] |

| Molecular Formula | C₁₂H₈Cl₆ | [2][3][5] |

| Molecular Weight | 364.91 g/mol | [3][4][5] |

| Canonical SMILES | C1C2C=CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl | [1] |

| InChI Key | QBYJBZPUGVGKQQ-DIFDVCDBSA-N | [1][5] |

Physicochemical Properties

This compound is a crystalline solid at room temperature.[1] Its high degree of chlorination and compact structure contribute to its low solubility in water and high affinity for lipids, which are key factors in its environmental persistence and bioaccumulation.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 240-242 °C | [1] |

| Boiling Point | Decomposes before boiling | [1] |

| Water Solubility | 0.014 mg/L at 20 °C | [1] |

| log P (Octanol-Water Partition Coefficient) | 6.75 | [1] |

| Vapor Pressure | 5.866 mPa at 20 °C | [1] |

Toxicological Profile and Mode of Action

This compound is classified as an extremely toxic compound.[3] Its primary mode of action is as a central nervous system stimulant, acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel.[1] By binding to the receptor, this compound blocks the influx of chloride ions into neurons, leading to hyperexcitability and convulsions.

Signaling Pathway of this compound's Neurotoxicity

The following diagram illustrates the mechanism by which this compound disrupts GABAergic neurotransmission.

Caption: Mechanism of this compound's neurotoxicity via GABAA receptor antagonism.

Experimental Protocols

In Vitro GABA Receptor Binding Assay

This protocol outlines a method to assess the binding affinity of a compound to the GABA receptor, a key experiment to determine its potential for neurotoxicity.

Caption: Workflow for a competitive GABA receptor binding assay.

Methodology:

-

Membrane Preparation: Homogenize rat cerebral cortices in a buffered sucrose (B13894) solution. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the synaptosomal membranes by high-speed centrifugation and wash them repeatedly to remove endogenous GABA.

-

Binding Assay: Incubate the prepared membranes with a fixed concentration of a radiolabeled GABA agonist (e.g., [³H]muscimol) and a range of concentrations of the test compound (this compound).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) by non-linear regression analysis.

Environmental Fate and Metabolism

This compound is highly persistent in the environment and can undergo biotransformation to other toxic compounds. One of the major metabolites of this compound is endrin, another potent and persistent organochlorine insecticide.[1]

Caption: Simplified logical relationship of this compound's environmental fate.

Conclusion

This compound remains a significant compound of study for understanding the mechanisms of organochlorine toxicity and the long-term environmental behavior of persistent organic pollutants. The information presented in this guide provides a foundational resource for researchers and professionals engaged in toxicology, neuropharmacology, and environmental science. While its practical application as a pesticide is a relic of the past, the scientific insights gained from its study continue to be relevant.

References

An In-depth Technical Guide to the Historical Use of Isodrin in Agriculture

Introduction

Isodrin is a synthetically produced organochlorine insecticide and a stereoisomer of aldrin (B1666841).[1][2] Developed in the 1940s as a potent alternative to DDT, it belongs to the cyclodiene group of pesticides.[3] Like other "drins" such as aldrin and dieldrin, this compound was used to control a range of agricultural pests.[3] However, due to its high toxicity, extreme environmental persistence, and tendency to bioaccumulate, its use has been discontinued (B1498344) in most parts of the world.[1][3][4] This document provides a comprehensive technical overview of the historical agricultural applications of this compound, its environmental fate, toxicological properties, and the analytical methodologies used for its detection.

Historical Agricultural Use

This compound was developed in the 1940s and saw its primary application as an insecticide in agriculture.[1] Its production in Europe peaked in the mid-1960s and eventually ceased in 1990, while manufacturing in the United States concluded in 1976.[1][3][4] It was formulated as a white, crystalline solid and applied to protect various crops by controlling insect pests.[1]

| Crops Treated | Target Pests |

| Cotton | General Insecticide Use |

| Maize (Corn) | Corn rootworm |

| Rice | General Insecticide Use |

| Various Crops | Chinch bug, Flea beetles |

| This table summarizes the known agricultural applications of this compound.[4] |

Physicochemical Properties

This compound's chemical structure and properties contribute significantly to its environmental persistence. It is a solid material that is not very mobile in soil and tends to bind to particles.[1]

| Property | Value | Reference |

| Chemical Formula | C₁₂H₈Cl₆ | [1] |

| Molecular Weight | 364.9 g/mol | [4] |

| Physical State | White, crystalline solid | [1] |

| Melting Point | 241°C | [5] |

| Boiling Point | Decomposes above 100°C | [5] |

| Water Solubility | 0.027 mg/L (for Aldrin, its isomer) | [6] |

| This table outlines the key physicochemical properties of this compound. |

Toxicological Profile

This compound is characterized by its high toxicity to a wide range of organisms, including mammals and aquatic life.[1] Exposure can occur through ingestion, inhalation, or skin contact and can be lethal.[1][7] It acts as a central nervous system convulsant.[7]

| Organism | Test | Result | Reference |

| Rat | LD50 (Oral) | 3 mg/kg | [4] |

| Rat | LD50 (Dermal) | 12 mg/kg | [4] |

| Humans | Probable Oral Lethal Dose | 5-50 mg/kg | [4] |

| Freshwater Fish | Acute Toxicity | Lethal at > 6 µg/L | [3] |

| Zooplankton/Crustaceans | Acute Toxicity | Lethal at > 1 mg/L | [3] |

| This table presents quantitative data on the acute toxicity of this compound. |

Environmental Fate and Residues

This compound is highly persistent in the environment. It is not easily degraded in the atmosphere, leading to the potential for long-range transport.[1][3] In soil and water, it is stable and binds to particles, with a soil half-life that can range from half a year to six years.[1][3] This persistence, combined with its lipophilic nature, leads to significant bioaccumulation in organisms and biomagnification through the food chain.[1][3]

| Matrix | Parameter | Finding | Reference |

| Soil | Half-life | 0.5 to 6 years | [3] |

| Congaree sandy loam soil | Persistence | ~15% of initial application remained after 14 years | [8] |

| Congaree sandy loam soil | Persistence | 15% to 25% of initial application remained after 14-20 years | [5] |

| Cabbage Leaves (Experimental) | Recovery (¹⁴C this compound) | 37% of applied radioactivity recovered after 10 weeks | [4] |

| Carrots in Soil (Experimental) | Recovery (¹⁴C this compound) | 4.0% of applied radioactivity recovered in carrots after 12 weeks | [4] |

| This table summarizes data related to the environmental persistence of this compound. |

Residues of this compound and its primary, and equally persistent, metabolite endrin (B86629) have been detected in various environmental and agricultural samples.

| Sample Type | Analyte | Concentration | Reference |

| Various Crops (Cotton, Soybeans, Sorghum, Corn) | Endrin and Endrin Ketone | ≤ 0.60 ppm | [5] |

| Cotton Stalks | Endrin | ~6.26 ppm | [5] |

| This table details reported residue levels of this compound metabolites in agricultural crops. |

Mechanism of Action and Metabolism

This compound functions as a non-competitive antagonist of the GABA-A receptor. By binding to the chloride ion channel within the receptor complex, it blocks the influx of chloride ions into the neuron. This inhibition of the primary inhibitory neurotransmitter, GABA, leads to hyperexcitation of the central nervous system, resulting in convulsions and toxicity.[9]

In both the environment and within organisms, this compound is metabolized into other toxic compounds. The primary metabolic pathway is the epoxidation of the unchlorinated double bond to form endrin. Endrin can be further metabolized to delta-ketoendrin.[4]

Experimental Protocols: Residue Analysis

The detection and quantification of this compound residues in environmental and biological samples require sensitive analytical methods due to its low application rates and high toxicity. Gas chromatography (GC) based methods have been the standard.

Method: EPA 8270 - Semivolatile Organic Compounds by GC/MS

This method is used for determining the concentration of semivolatile organic compounds, including this compound, in various matrices like soil, sediment, and water.[4]

-

I. Sample Extraction:

-

Solid Samples (Soil/Sediment): A sample is mixed with anhydrous sodium sulfate (B86663) to remove water. Extraction is then performed using a suitable solvent (e.g., methylene (B1212753) chloride/acetone) via methods like Soxhlet extraction, automated Soxhlet extraction, or ultrasonic extraction.

-

Aqueous Samples (Water): The sample is extracted at a specific pH using methylene chloride in a separatory funnel (liquid-liquid extraction) or via continuous liquid-liquid extraction.

-

-

II. Extract Cleanup:

-

The raw extract often contains interfering compounds that must be removed before analysis.

-

Gel Permeation Chromatography (GPC): This technique is used to separate the target analytes from high-molecular-weight interferences.

-

Florisil Column Chromatography: An adsorptive cleanup method effective for separating pesticides from lipids and other co-extractives.

-

-

III. Instrumental Analysis:

-

Technique: Gas Chromatography coupled with Mass Spectrometry (GC/MS).

-

Column: A capillary column, such as a DB-5 or equivalent, is used for separation.

-

Detection: The mass spectrometer is typically operated in electron ionization (EI) mode, scanning for characteristic ions of this compound to ensure positive identification and quantification.

-

Method: EPA D3086 - Organochlorine Pesticides in Water by GC-ECD

This method is specifically tailored for the analysis of organochlorine pesticides in water.[4]

-

I. Sample Extraction:

-

A measured volume of water is extracted with a small volume of an immiscible organic solvent (e.g., hexane/methylene chloride).

-

-

II. Instrumental Analysis:

-

Technique: Gas Chromatography with an Electron Capture Detector (GC-ECD).

-

Detector: The ECD is highly sensitive to halogenated compounds like this compound, allowing for very low detection limits.

-

Confirmation: Due to the potential for co-eluting compounds to give a false positive on a single column, confirmation is required. This is typically achieved by re-analyzing the extract on a second GC column with a different stationary phase.

-

Conclusion

This compound was an effective insecticide from a bygone era of pesticide development, providing control for several important agricultural pests.[1][4] However, its legacy is defined by its severe drawbacks: high mammalian and ecotoxicity, exceptional environmental persistence, and a propensity to accumulate in food webs.[1][3] These characteristics, shared with other organochlorine pesticides, led to its prohibition under international agreements like the Stockholm Convention on Persistent Organic Pollutants.[6] The study of this compound's history serves as a critical lesson in the development of agrochemicals, emphasizing the need to balance efficacy with long-term environmental and health safety.

References

- 1. This compound [utslappisiffror.naturvardsverket.se]

- 2. This compound | chemical compound | Britannica [britannica.com]

- 3. This compound - Coastal Wiki [coastalwiki.org]

- 4. This compound | C12H8Cl6 | CID 12310946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Aldrin - Wikipedia [en.wikipedia.org]

- 7. hermes.cde.state.co.us [hermes.cde.state.co.us]

- 8. researchgate.net [researchgate.net]

- 9. This compound (Ref: ENT 19244) [sitem.herts.ac.uk]

An In-depth Technical Guide to Isodrin: Chemical Data, Experimental Protocols, and Core Concepts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organochlorine insecticide Isodrin, covering its chemical and physical properties, toxicological data, environmental fate, and detailed experimental methodologies for its synthesis and analysis. This compound, a stereoisomer of Aldrin, is a highly toxic and persistent environmental pollutant whose use has been banned in most countries. This document aims to serve as a valuable resource for researchers in environmental science, toxicology, and related fields.

Chemical and Physical Properties

This compound is a white, crystalline solid.[1] It is a synthetic cyclodiene insecticide and a stereoisomer of aldrin.[1] Below is a summary of its key chemical and physical data.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 465-73-6[1][2] |

| IUPAC Name | (1R,4S,4aS,5R,8S,8aR)-1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro-1,4:5,8-dimethanonaphthalene[2] |

| Synonyms | Compound 711, ENT 19,244, SD 3418, Experimental Insecticide 711[2] |

| Molecular Formula | C₁₂H₈Cl₆[2] |

| Molecular Weight | 364.91 g/mol [2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Physical State | Crystalline solid[1] |

| Melting Point | 240-242 °C |

| Boiling Point | Decomposes above 100 °C |

| Solubility | Insoluble in water; soluble in most organic solvents such as acetone, benzene, and xylene. |

| Vapor Pressure | 1.3 x 10⁻⁵ mmHg at 20 °C |

| Density | 1.7 g/cm³ |

| Log Kow (Octanol-Water Partition Coefficient) | 5.4 |

Toxicological Profile

This compound is classified as a highly toxic compound.[1] Its primary mode of action is as a central nervous system stimulant, acting as a non-competitive antagonist of the GABA-gated chloride channel.[1]

Table 3: Acute Toxicity of this compound

| Species | Route | LD₅₀ |

| Rat (male) | Oral | 12-17 mg/kg |

| Rat (female) | Oral | 15-17 mg/kg |

| Mouse | Oral | 15 mg/kg |

| Rabbit | Dermal | 150 mg/kg |

Environmental Fate

This compound is a persistent organic pollutant that is resistant to degradation in the environment. It is known to bioaccumulate in the fatty tissues of organisms and biomagnify through the food chain.

Table 4: Environmental Fate of this compound

| Parameter | Value |

| Soil Half-life | 4-8 years |

| Bioconcentration Factor (BCF) | Estimated at 3,100 |

| Environmental Degradation | This compound degrades in the environment to form Endrin, which is then further converted to Endrin ketone. |

Experimental Protocols

Synthesis of this compound

-

Condensation: The process begins with the condensation of hexachlorocyclopentadiene (B6142220) with vinyl chloride.[2]

-

Dehydrochlorination: The resulting adduct is then dehydrochlorinated.[2]

-

Diels-Alder Reaction: The final step is a Diels-Alder reaction of the dehydrochlorinated intermediate with cyclopentadiene (B3395910) to yield this compound.[2]

Due to the hazardous nature of the reactants and the final product, this synthesis should only be attempted in a specialized laboratory with appropriate safety measures in place.

Analytical Determination of this compound

The analysis of this compound in environmental and biological samples is typically performed using gas chromatography-mass spectrometry (GC-MS). The following is a general protocol based on established EPA methods for the analysis of organochlorine pesticides.

1. Sample Preparation

-

Soil and Sediment (based on EPA Method 3540C - Soxhlet Extraction):

-

Air-dry the sample and sieve to remove large debris.

-

Mix a 10-30 g subsample with an equal amount of anhydrous sodium sulfate (B86663) to form a free-flowing powder.

-

Place the mixture in a Soxhlet extraction thimble.

-

Extract with a suitable solvent (e.g., a mixture of hexane (B92381) and acetone) for 16-24 hours.[3]

-

Concentrate the extract to a small volume using a rotary evaporator or a stream of nitrogen.

-

-

Water (based on EPA Method 3510C - Separatory Funnel Liquid-Liquid Extraction):

-

Adjust the pH of a 1 L water sample to between 5 and 9.

-

Transfer the sample to a 2 L separatory funnel.

-

Add 60 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a hexane/diethyl ether mixture).

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and drain the organic layer into a flask.

-

Repeat the extraction two more times with fresh solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract.[4]

-

-

Biological Tissues:

-

Homogenize the tissue sample.

-

Mix the homogenate with a drying agent like anhydrous sodium sulfate.

-

Extract the mixture with an organic solvent using techniques such as Soxhlet or sonication.

-

The extract will likely require cleanup to remove lipids and other interfering substances.

-

2. Extract Cleanup (if necessary)

Cleanup procedures are often necessary to remove co-extracted interfering compounds. Common techniques include:

-

Adsorption Chromatography: Using columns packed with materials like Florisil or silica (B1680970) gel.

-

Gel Permeation Chromatography (GPC): To remove high-molecular-weight interferences such as lipids.

3. GC-MS Analysis (based on EPA Method 8270)

-

Gas Chromatograph Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program: A temperature program is used to separate the analytes, for example, starting at a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 300°C).

-

-

Mass Spectrometer Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is often used for higher sensitivity and selectivity, monitoring for characteristic ions of this compound.

-

Quantitation: Quantification is performed by comparing the peak area of a characteristic ion of this compound to that of an internal standard.

-

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action, analytical workflow, and environmental degradation.

Caption: Mechanism of this compound's neurotoxicity via antagonism of the GABA receptor.

Caption: General experimental workflow for the analysis of this compound.

Caption: The environmental degradation pathway of this compound to Endrin and Endrin Ketone.

References

An In-depth Technical Guide to the Environmental Persistence of Isodrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodrin, an organochlorine insecticide and a stereoisomer of aldrin (B1666841), exhibits significant environmental persistence, posing risks to ecosystems and human health. This technical guide provides a comprehensive overview of the environmental fate of this compound, including its degradation, bioaccumulation, and mobility in various environmental compartments. Detailed experimental protocols for its analysis and visualizations of its toxicological mechanism and degradation pathways are presented to support research and risk assessment efforts.

Introduction

This compound is a synthetic chlorinated hydrocarbon that was historically used as an insecticide.[1] Although its use has been largely discontinued (B1498344) in many countries, its persistence in the environment remains a concern. Understanding the long-term behavior of this compound is crucial for assessing its environmental impact and developing remediation strategies. This guide synthesizes available data on this compound's environmental persistence, providing a technical resource for the scientific community.

Environmental Fate and Transport

This compound is characterized by its low water solubility and high lipophilicity, which contribute to its persistence and bioaccumulation.[2] It is not expected to be mobile in soil and, in aquatic environments, it primarily binds to sediment and dissolved particles.[1] Due to its low volatility and resistance to atmospheric decomposition, this compound can undergo long-range transport.[1]

Persistence in Soil

This compound is highly persistent in soil. Studies have shown that a significant percentage of applied this compound can remain in the soil for many years.[3] Its disappearance from soil is thought to follow a logarithmic pattern, influenced by factors such as volatilization, leaching, sorption, and degradation.[3]

Persistence in Water

In aquatic systems, this compound is expected to adsorb strongly to suspended solids and sediment due to its high soil sorption coefficient (Koc).[2] While volatilization from water surfaces can occur, this process is significantly attenuated by adsorption to particulate matter.[2] Hydrolysis is not considered a significant degradation pathway for this compound under typical environmental conditions.[2]

Bioaccumulation and Biomagnification

This compound has a high potential for bioaccumulation in aquatic organisms, as indicated by its estimated bioconcentration factor (BCF).[2] This means that it can accumulate in the tissues of organisms at concentrations much higher than in the surrounding environment. Furthermore, this compound is subject to biomagnification, leading to increasing concentrations at higher trophic levels of the food chain.[1]

Data on Environmental Persistence

The following tables summarize the available quantitative data on the environmental persistence of this compound.

Table 1: Half-life of this compound in Environmental Compartments

| Environmental Compartment | Half-life | Reference(s) |

| Soil | 0.5 - 1.0 years | [3] |

| Vapor-phase (Atmosphere) | 0.2 days (estimated) | [2] |

| Model River (Volatilization) | 9.9 hours (estimated) | [2] |

| Model Lake (Volatilization) | 8.9 days (estimated) | [2] |

| Model Pond (Volatilization, with adsorption) | 4.6 years (estimated) | [2] |

Table 2: Physicochemical Properties and Bioaccumulation Potential of this compound

| Parameter | Value | Reference(s) |

| Estimated Soil Sorption Coefficient (Koc) | 1.1 x 10⁵ | [2] |

| Estimated Bioconcentration Factor (BCF) | 3.1 x 10⁴ | [2] |

| Estimated Henry's Law Constant | 3.9 x 10⁻⁴ atm-cu m/mole | [2] |

Degradation Pathways

This compound undergoes degradation in the environment through both biotic and abiotic processes, with its primary degradation product being endrin.[2][4]

Microbial Degradation

Microorganisms in the soil can metabolize this compound. The primary metabolic pathway involves the epoxidation of this compound to its more persistent stereoisomer, endrin.[2] This conversion is analogous to the microbial conversion of aldrin to dieldrin.[5][6][7]

Metabolism in Organisms

In organisms such as insects and mammals, this compound can be metabolized by microsomal oxidases.[2] This metabolic process also primarily results in the formation of endrin.[2]

Mechanism of Toxic Action: GABA Receptor Antagonism